molecular formula C21H18 B8258576 9,9-Dimethyl-2-phenyl-9H-fluorene CAS No. 174753-91-4

9,9-Dimethyl-2-phenyl-9H-fluorene

Cat. No.: B8258576
CAS No.: 174753-91-4
M. Wt: 270.4 g/mol
InChI Key: REEQYOKOKNXMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Dimethyl-2-phenyl-9H-fluorene is an organic compound with the molecular formula C21H18. It is a derivative of fluorene, characterized by the presence of two methyl groups and a phenyl group attached to the fluorene core. This compound is known for its unique structural and electronic properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

9,9-Dimethyl-2-phenyl-9H-fluorene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction. In this method, fluorene is reacted with methyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3) to introduce the dimethyl groups at the 9-position. The phenyl group can be introduced through a subsequent Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in suitable solvents, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-2-phenyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while substitution reactions can produce halogenated or aminated derivatives .

Scientific Research Applications

9,9-Dimethyl-2-phenyl-9H-fluorene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-2-phenyl-9H-fluorene involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing the electronic properties of the molecules it interacts with. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Dimethyl-2-phenyl-9H-fluorene is unique due to the combination of dimethyl and phenyl groups attached to the fluorene core. This specific arrangement imparts distinct electronic properties, making it valuable for applications in materials science and organic electronics .

Properties

IUPAC Name

9,9-dimethyl-2-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)15-8-4-3-5-9-15/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEQYOKOKNXMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601355
Record name 9,9-Dimethyl-2-phenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174753-91-4
Record name 9,9-Dimethyl-2-phenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9-Dimethyl-2-phenyl-9H-fluorene
Reactant of Route 2
Reactant of Route 2
9,9-Dimethyl-2-phenyl-9H-fluorene
Reactant of Route 3
Reactant of Route 3
9,9-Dimethyl-2-phenyl-9H-fluorene
Reactant of Route 4
Reactant of Route 4
9,9-Dimethyl-2-phenyl-9H-fluorene
Reactant of Route 5
Reactant of Route 5
9,9-Dimethyl-2-phenyl-9H-fluorene
Reactant of Route 6
Reactant of Route 6
9,9-Dimethyl-2-phenyl-9H-fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.